molecular formula C13H20N2 B1519407 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094463-13-4

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

Cat. No.: B1519407
CAS No.: 1094463-13-4
M. Wt: 204.31 g/mol
InChI Key: LWEMKKALZMPTTA-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine ( 1094463-13-4) is a high-value organic compound with the molecular formula C13H20N2 and an average molecular weight of 204.32 g/mol . This amine-derivatized isoindole is supplied as a powder and should be stored at room temperature . As part of the isoindole class of heterocyclic compounds, which are recognized as highly reactive intermediates and primary synthetic building blocks, this chemical holds significant potential in life science and materials chemistry research . Isoindole derivatives are widely utilized in the synthesis of complex structures such as boron dipyrromethenes (BODIPYs) for fluorescent dyes and various pharmaceutical intermediates, underscoring their broad utility in developing new materials and bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pentan-2-yl-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-4-10(2)15-8-11-5-6-13(14)7-12(11)9-15/h5-7,10H,3-4,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEMKKALZMPTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine, also known by its IUPAC name 2-pentan-2-yl-1,3-dihydroisoindol-5-amine, is a chemical compound with the molecular formula C13H20N2C_{13}H_{20}N_{2} and a molecular weight of approximately 204.32 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Structural Information

The structure of this compound can be represented by the following chemical identifiers:

PropertyValue
Molecular Formula C13H20N2C_{13}H_{20}N_{2}
Molecular Weight 204.32 g/mol
CAS Number 1094463-13-4
IUPAC Name 2-pentan-2-yl-1,3-dihydroisoindol-5-amine
Appearance Powder

Safety Information

Currently, safety data for this compound is limited. Researchers are advised to handle it with caution and consult safety data sheets (SDS) when available.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with isoindole structures often show significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Some studies have suggested that isoindole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that certain isoindole derivatives may protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.
  • Antidiabetic Properties : Similar compounds have shown promise as DPP-IV inhibitors, which are relevant in managing diabetes by enhancing insulin secretion and lowering blood glucose levels.

Study on Antioxidant Properties

A study published in Journal of Medicinal Chemistry investigated various isoindole derivatives for their antioxidant capacity. The findings highlighted that certain structural modifications significantly enhance their radical scavenging activity (RSC) .

Antimicrobial Activity Assessment

In another study focusing on the antibacterial properties of isoindole derivatives, researchers found that compounds with specific substituents exhibited notable activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess the effectiveness of these compounds .

Comparative Table of Biological Activities

The following table summarizes the biological activities reported for similar compounds:

Compound NameActivity TypeReference
Isoindole Derivative AAntioxidantJournal of Medicinal Chemistry
Isoindole Derivative BAntimicrobialAntibacterial Research Journal
Isoindole Derivative CNeuroprotectiveNeuropharmacology Review
DPP-IV InhibitorAntidiabeticDiabetes Research Journal

Scientific Research Applications

Neuropharmacology

The isoindole framework has been associated with neuropharmacological activities, including effects on neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate dopamine and serotonin receptors, offering potential therapeutic avenues for neurodegenerative diseases and mood disorders.

Material Science

In addition to biological applications, this compound may serve as a versatile scaffold in material science for synthesizing novel polymers or nanomaterials due to its unique structural features. The ability to modify the isoindole core can lead to materials with tailored properties for specific applications.

Study 1: Cytotoxicity Against Cancer Cells

A comparative study evaluated various isoindole derivatives' cytotoxicity against cancer cell lines such as HeLa and MRC-5. The results indicated that compounds similar to 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine exhibited notable cytotoxicity, warranting further investigation into their mechanisms of action .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted that certain isoindole derivatives effectively inhibit α-glucosidase with IC50 values ranging from 40 to 52 μM, indicating potential therapeutic benefits for managing diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2,3-dihydro-1H-isoindol-5-amine derivatives, where substituents at the 2-position significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight CAS Number Key References
2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine Pentan-2-yl (branched C5) Not explicitly provided*
2-Methyl-2,3-dihydro-1H-isoindol-5-amine Methyl (C1) C₉H₁₂N₂ 148.21 158944-67-3
2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine 3-Methoxypropyl (C3-OCH₃) C₁₂H₁₈N₂O 206.28 1094699-77-0
2-(3-Ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine 3-Ethoxypropyl (C3-OCH₂CH₃) C₁₃H₂₀N₂O 220.31 1094628-11-1
2-(3-Methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine 3-Methylbutan-2-yl (branched C5) C₁₃H₂₀N₂ 204.31 1099612-87-9

*Inferred formula: Likely C₁₃H₂₀N₂ (based on substituent pentan-2-yl: C₅H₁₁).

Key Observations:

Substituent Hydrophobicity: The pentan-2-yl and 3-methylbutan-2-yl groups (both C5) impart greater hydrophobicity compared to smaller substituents like methyl or methoxypropyl. This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

  • Compounds like 2-methyl and 2-methoxypropyl derivatives are synthesized via reductive amination or deprotection strategies, as seen in related indoline analogs . The pentan-2-yl variant may require analogous alkylation or coupling steps.

Pharmacological Potential: While direct data for this compound are lacking, its structural analogs are intermediates for bioactive molecules. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives are precursors to compounds with hypothesized CNS or antimicrobial activity .

Stability and Storage :

  • Derivatives like 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine are stored at room temperature, suggesting moderate stability . Branched aliphatic substituents (e.g., pentan-2-yl) may confer similar stability due to reduced steric strain.

Table 2: Hypothetical Property Comparison Based on Substituents

Property 2-Pentan-2-yl Derivative 2-Methyl Derivative 3-Methoxypropyl Derivative
LogP (Predicted) ~3.5 (highly hydrophobic) ~1.8 ~1.2 (due to ether group)
Aqueous Solubility Low Moderate Moderate to High
Synthetic Complexity High (branched chain) Low Moderate
Potential Bioactivity CNS targets Broad-spectrum Polar target engagement

Q & A

Q. What are the optimal synthetic routes for 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of isoindol-5-amine derivatives typically involves multi-step organic reactions. Key steps include coupling reactions, hydrogenation, and cyclization. For systematic optimization:

  • Catalyst Selection : Palladium or copper catalysts are often used in coupling reactions (e.g., Buchwald-Hartwig amination) to improve yield and regioselectivity .
  • Solvent and Temperature : Polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) at 80–120°C are common .
  • Design of Experiments (DoE) : Employ factorial design or response surface methodology to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio) and minimize trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Overlapping signals in the isoindole ring may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for amine-containing compounds .
  • Infrared (IR) Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and aromatic C-H bends to confirm amine functionality .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions during storage?

Methodological Answer:

  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study decomposition temperatures .
  • pH-Dependent Studies : Prepare buffer solutions (pH 3–10) and monitor degradation via HPLC over 1–4 weeks. Track amine oxidation or ring-opening byproducts .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental approaches to predict and validate the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization) and predict regioselectivity .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to recommend optimal catalysts or solvents for unexplored transformations .
  • Validation : Compare computational predictions with experimental outcomes (e.g., NMR yield, byproduct profiles) to refine models iteratively .

Q. What strategies should be employed to resolve contradictions between in vitro and in silico pharmacological activity predictions for this amine derivative?

Methodological Answer:

  • Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition, cytotoxicity) with molecular docking simulations. Adjust force field parameters to account for solvation effects or protein flexibility .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity discrepancies .
  • Dose-Response Analysis : Perform Hill slope modeling to distinguish between true pharmacological effects and assay artifacts .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound, given its stereochemical complexity?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomer separation .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .
  • Capillary Electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives to enhance resolution of stereoisomers .

Q. How can researchers design robust in vivo studies to evaluate the compound’s pharmacokinetic (PK) properties while minimizing interspecies variability?

Methodological Answer:

  • Allometric Scaling : Use physiological parameters (e.g., body surface area, metabolic rate) to extrapolate dosing between species (e.g., rodents to primates) .
  • Microsampling Techniques : Collect serial blood samples via microdialysis to reduce animal use and improve PK data resolution .
  • Compartmental Modeling : Apply non-linear mixed-effects modeling (NLME) to account for inter-individual variability in absorption/distribution .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays across different cell lines?

Methodological Answer:

  • Cell Line Authentication : Verify cell line identity via STR profiling to rule out contamination .
  • Microenvironment Replication : Mimic in vivo conditions (e.g., 3D spheroid cultures, hypoxia) to reduce false negatives .
  • Pathway Enrichment Analysis : Use transcriptomics (RNA-seq) to identify cell line-specific signaling pathways that modulate compound sensitivity .

Q. What statistical approaches are recommended for reconciling discrepancies between theoretical and experimental reaction yields?

Methodological Answer:

  • Error Propagation Analysis : Quantify uncertainties in measurement (e.g., weighing, dilution) using Monte Carlo simulations .
  • Bayesian Inference : Update prior probability distributions (e.g., catalyst efficiency) with experimental data to refine yield predictions .
  • Sensitivity Analysis : Identify critical parameters (e.g., temperature, stirring rate) contributing most to yield variability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 2
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

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